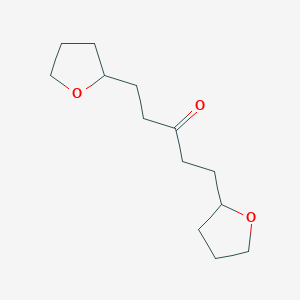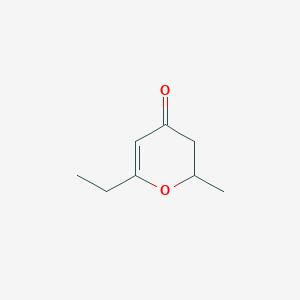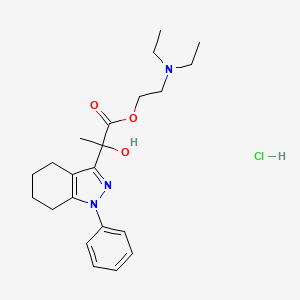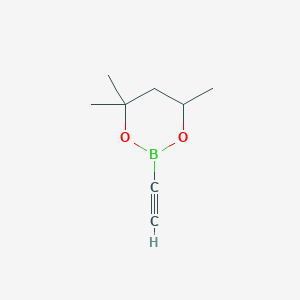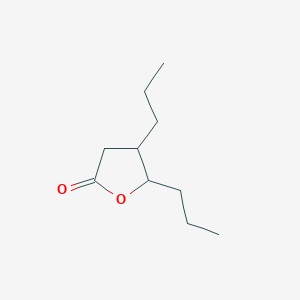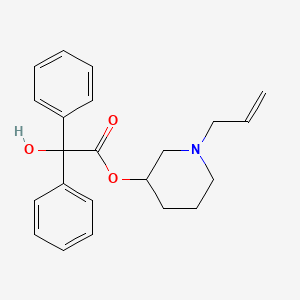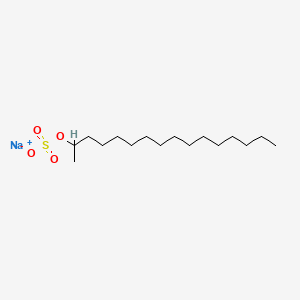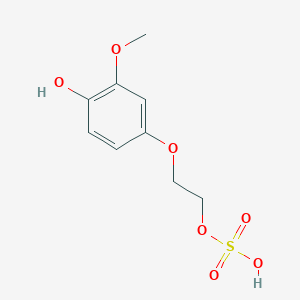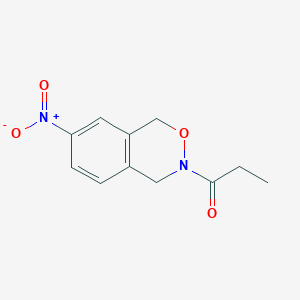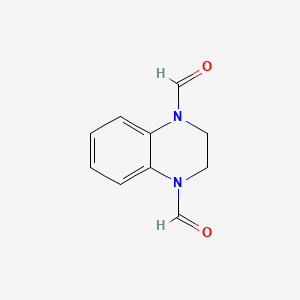
2,3-Dihydroquinoxaline-1,4-dicarbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydroquinoxaline-1,4-dicarbaldehyde is an organic compound with the molecular formula C₁₀H₁₀N₂O₂ It is a derivative of quinoxaline, a bicyclic compound containing a benzene ring fused to a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydroquinoxaline-1,4-dicarbaldehyde typically involves the reaction of 1,2,3,4-tetrahydroquinoxaline with formic acid. The reaction conditions often include refluxing the mixture to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydroquinoxaline-1,4-dicarbaldehyde can undergo various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde groups into carboxylic acids.
Reduction: The aldehyde groups can be reduced to primary alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like Grignard reagents or organolithium compounds can be employed for nucleophilic substitution reactions.
Major Products
Oxidation: 2,3-Dihydroquinoxaline-1,4-dicarboxylic acid.
Reduction: 2,3-Dihydroquinoxaline-1,4-dimethanol.
Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.
Scientific Research Applications
2,3-Dihydroquinoxaline-1,4-dicarbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a building block for biologically active molecules.
Medicine: Quinoxaline derivatives have shown potential as antifungal, antibacterial, and antiviral agents.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2,3-Dihydroquinoxaline-1,4-dicarbaldehyde largely depends on its application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, inhibiting their activity or altering their function. The molecular pathways involved can vary, but often include binding to active sites or interfering with substrate binding.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dihydroxyquinoxaline-1,4-dicarbaldehyde
- 2,3-Dihydroquinoxaline-1,4-dicarboxylic acid
- 2,3-Dihydroquinoxaline-1,4-dimethanol
Uniqueness
2,3-Dihydroquinoxaline-1,4-dicarbaldehyde is unique due to its specific functional groups (aldehyde groups) which allow it to undergo a variety of chemical reactions, making it a versatile intermediate in organic synthesis. Its derivatives also exhibit significant biological activity, making it valuable in medicinal chemistry research.
Properties
CAS No. |
10579-71-2 |
|---|---|
Molecular Formula |
C10H10N2O2 |
Molecular Weight |
190.20 g/mol |
IUPAC Name |
2,3-dihydroquinoxaline-1,4-dicarbaldehyde |
InChI |
InChI=1S/C10H10N2O2/c13-7-11-5-6-12(8-14)10-4-2-1-3-9(10)11/h1-4,7-8H,5-6H2 |
InChI Key |
SOHAPUWBPAVEIY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=CC=CC=C2N1C=O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



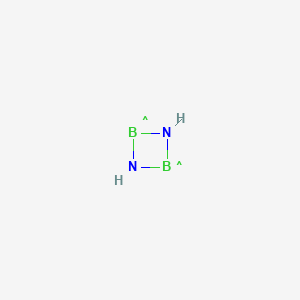
![1-phenylmethoxy-4-[(E)-2-(4-phenylmethoxyphenyl)ethenyl]benzene](/img/structure/B14719341.png)

